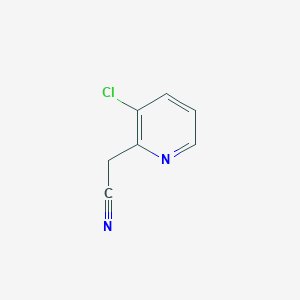
2-(3-Chloropyridin-2-yl)acétonitrile
Vue d'ensemble
Description
2-(3-Chloropyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C7H5ClN2 and a molecular weight of 152.58 g/mol . It is used as a reagent in the preparation of spirocyclic oxindole analogs with anti-tumor properties .
Synthesis Analysis
The synthesis of 2-(3-Chloropyridin-2-yl)acetonitrile involves several steps. In one method, 3-chloro-2-pyridylacetonitrile is prepared by adding acetonitrile to a solution of butyl lithium in anhydrous tetrahydrofurane at -78°C . The solvent is then evaporated under reduced pressure and the residue is purified by flash chromatography on silica gel .Molecular Structure Analysis
The molecular structure of 2-(3-Chloropyridin-2-yl)acetonitrile consists of a pyridine ring with a chlorine atom at the 3-position and an acetonitrile group at the 2-position .Chemical Reactions Analysis
2-(3-Chloropyridin-2-yl)acetonitrile is a useful reagent in the preparation of spirocyclic oxindole analogs . It can also be used in the synthesis of chlorantraniliprole, an insecticide that acts on the insect ryanodine receptor .Physical and Chemical Properties Analysis
2-(3-Chloropyridin-2-yl)acetonitrile appears as a light yellow solid with a melting point of 85-86 °C . Its boiling point is predicted to be 294.1±25.0 °C and its relative density is predicted to be 1.262±0.06 g/cm3 .Applications De Recherche Scientifique
Chimie médicinale et développement de médicaments
(2-Chloropyridin-3-yl)acétonitrile : sert de précieux élément constitutif en chimie médicinale. Les chercheurs l'utilisent pour synthétiser de nouveaux composés ayant des effets thérapeutiques potentiels. Par exemple :
- Agents antitumoraux : Il joue un rôle crucial dans la préparation d'analogues spirocycliques d'oxindole, qui présentent des propriétés antitumorales .
- Inhibiteurs de la CP4H : Certains dérivés de ce composé ont montré une activité inhibitrice contre la prolyl 4-hydroxylase du collagène (CP4H), ce qui en fait des candidats potentiels pour le traitement des maladies fibrotiques .
Fongicides et applications agricoles
Le composé a été évalué pour son activité fongicide contre divers agents pathogènes des plantes :
- Botrytis cinerea : Certains dérivés liés à l'acylguanidine ont démontré une activité antibactérienne favorable contre B. cinerea, les composés 7d et 7f montrant des effets inhibiteurs remarquables à 50 mg/L .
Chimie de coordination
Les chercheurs ont synthétisé des complexes métalliques à base de (2-Chloropyridin-3-yl)acétonitrile :
- Complexes FeII, CoII et NiII : Ces complexes ont été préparés en faisant réagir le ligand avec des sels de chlorure de FeII, CoII et NiII en conditions solvothermiques. Ils offrent des applications potentielles en catalyse et en science des matériaux .
Mécanisme D'action
Target of Action
2-(3-Chloropyridin-2-yl)acetonitrile is a chemical compound that has been found to be a useful reagent in the preparation of spirocyclic oxindole analog . This analog has been reported to have anti-tumor properties . .
Mode of Action
Given its use in the synthesis of spirocyclic oxindole analogs with anti-tumor properties , it can be inferred that it may interact with cellular targets that are relevant to cancer biology.
Biochemical Pathways
Given its role in the synthesis of anti-tumor compounds , it may be involved in pathways related to cell proliferation and apoptosis.
Result of Action
Given its role in the synthesis of anti-tumor compounds , it can be inferred that it may have effects on cell proliferation and apoptosis.
Analyse Biochimique
Biochemical Properties
2-(3-Chloropyridin-2-yl)acetonitrile plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of spirocyclic oxindole analogs . These interactions are crucial for the compound’s role in biochemical pathways, as it acts as a reagent in the preparation of molecules with potential therapeutic applications .
Cellular Effects
The effects of 2-(3-Chloropyridin-2-yl)acetonitrile on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cellular components can lead to changes in cell behavior, including alterations in cell growth and differentiation .
Molecular Mechanism
At the molecular level, 2-(3-Chloropyridin-2-yl)acetonitrile exerts its effects through binding interactions with biomolecules . It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s ability to form stable complexes with target molecules is essential for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Chloropyridin-2-yl)acetonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under inert gas conditions at temperatures between 2-8°C . Prolonged exposure to environmental factors may lead to its degradation and reduced efficacy .
Dosage Effects in Animal Models
The effects of 2-(3-Chloropyridin-2-yl)acetonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks .
Metabolic Pathways
2-(3-Chloropyridin-2-yl)acetonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions . These interactions can affect metabolic flux and alter metabolite levels, influencing the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, 2-(3-Chloropyridin-2-yl)acetonitrile is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation, affecting its biological activity .
Subcellular Localization
The subcellular localization of 2-(3-Chloropyridin-2-yl)acetonitrile is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell .
Propriétés
IUPAC Name |
2-(3-chloropyridin-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-2-1-5-10-7(6)3-4-9/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODCUAKINBTVMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592435 | |
| Record name | (3-Chloropyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185315-52-0 | |
| Record name | 3-Chloro-2-pyridineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185315-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloropyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




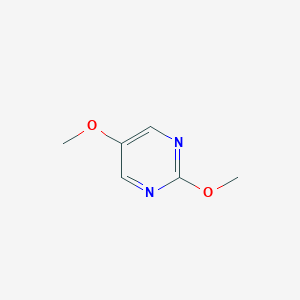

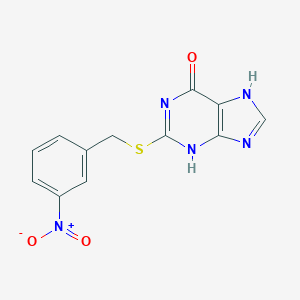
![[(2R)-piperidin-2-yl]methanamine](/img/structure/B171016.png)
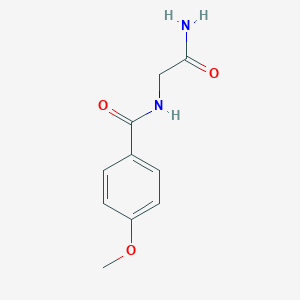
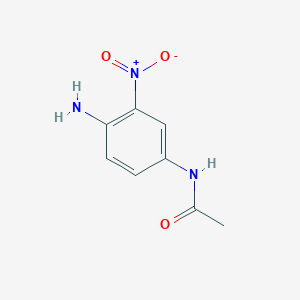

![(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B171046.png)




